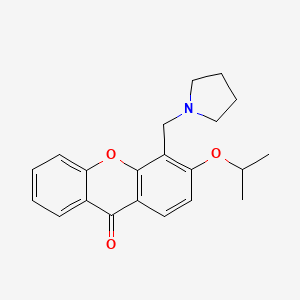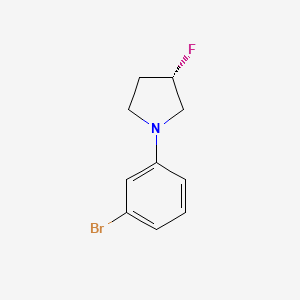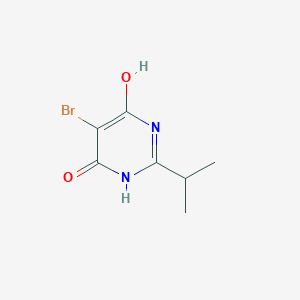
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and an isopropyl group at the 2nd position of the pyrimidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylpyrimidin-4(3H)-one.
Bromination: The bromination of 2-isopropylpyrimidin-4(3H)-one is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group at the 6th position can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the hydroxyl group would produce a ketone derivative.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Bromo-2-(propan-2-yl)pyrimidin-4(3H)-one: Lacks the hydroxyl group at the 6th position.
6-Hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one: Lacks the bromine atom at the 5th position.
5-Bromo-6-methoxy-2-(propan-2-yl)pyrimidin-4(3H)-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 5-Bromo-6-hydroxy-2-(propan-2-yl)pyrimidin-4(3H)-one makes it unique compared to its analogs
特性
CAS番号 |
62091-89-8 |
|---|---|
分子式 |
C7H9BrN2O2 |
分子量 |
233.06 g/mol |
IUPAC名 |
5-bromo-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9BrN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12) |
InChIキー |
SDFCEJDBWRBDOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(C(=O)N1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B12924980.png)
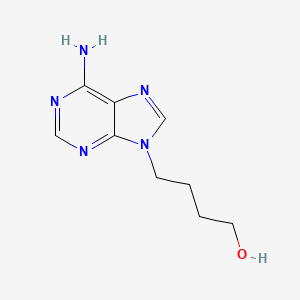
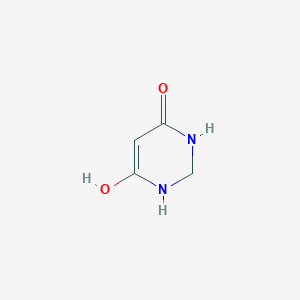


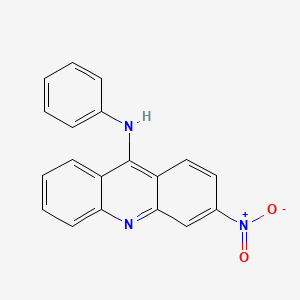
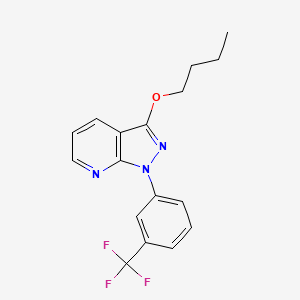
![[(2E)-2-[(6-chloropyridazin-3-yl)hydrazinylidene]ethyl] acetate](/img/structure/B12925044.png)

